
Cangrelor Impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cangrelor Impurity 1, also known by its chemical name (2R,3R,4S,5R)-2-(6-Amino-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a compound related to Cangrelor, a P2Y12 platelet receptor antagonist used in percutaneous coronary intervention. This compound is a byproduct formed during the synthesis of Cangrelor and is important for quality control and regulatory compliance in pharmaceutical manufacturing .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cangrelor Impurity 1 involves multiple steps starting from oxidate adenosine. The key step in the synthesis is the conversion of intermediate compounds to the final product. The reaction conditions, including temperature and time, are carefully controlled to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis processes. These processes are designed to ensure high purity and yield, often using high-performance liquid chromatography for purification. The production methods are continuously refined to minimize impurities and improve efficiency .
化学反応の分析
Types of Reactions: Cangrelor Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice and temperature, are optimized to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides, while substitution reactions can introduce various functional groups .
科学的研究の応用
Pharmaceutical Formulations
Cangrelor Impurity 1 is a byproduct that arises during the synthesis of cangrelor. The characterization and quantification of this impurity are crucial for developing high-purity pharmaceutical formulations. According to patent literature, high-purity cangrelor formulations aim to maintain impurity levels below specified thresholds (e.g., less than 1.5% by weight) to ensure therapeutic efficacy and safety .
Impurity Control in Formulations:
- Quality Assurance: Regulatory bodies require stringent controls on impurities to ensure drug safety. The identification and quantification of this compound can help manufacturers comply with these regulations.
- Stability Studies: Understanding the degradation pathways of cangrelor, including the formation of impurities like this compound, informs stability studies that assess how formulations behave over time under various conditions .
Analytical Techniques for Detection
The detection and quantification of this compound are typically performed using high-performance liquid chromatography (HPLC). A study established an HPLC method that effectively separates known impurities, including this compound, allowing for accurate monitoring during production .
Key Parameters in HPLC Analysis:
- Column Type: Waters Symmetry C18 column is commonly used.
- Mobile Phase Composition: A mixture of ammonium phosphate sodium perchlorate solution and acetonitrile is employed.
- Detection Wavelength: Set at 242 nm for optimal sensitivity.
Clinical Implications
Cangrelor's clinical applications highlight the importance of monitoring impurities. In clinical trials, cangrelor has demonstrated significant benefits in preventing major adverse cardiovascular events compared to traditional therapies like clopidogrel. However, the presence of impurities like this compound could potentially influence patient outcomes .
Case Studies:
- CHAMPION Trials: These studies have shown that cangrelor effectively reduces stent thrombosis rates without significantly increasing bleeding risks compared to clopidogrel. Ongoing evaluations continue to assess the long-term safety profile of cangrelor in diverse patient populations .
- Real-World Evidence: Observational studies are crucial for understanding how impurities affect treatment outcomes in everyday clinical practice. The ARCANGELO study indicated that cangrelor's use does not correlate with severe bleeding events, suggesting that impurity levels may not adversely affect its safety profile when managed appropriately .
Regulatory Considerations
The regulatory landscape mandates rigorous testing for impurities in pharmaceutical products. The International Conference on Harmonization guidelines emphasize the need for detailed impurity profiles in drug submissions. This compound must be characterized and quantified as part of this process to meet compliance standards .
作用機序
The mechanism of action of Cangrelor Impurity 1 is related to its structural similarity to Cangrelor. It interacts with the P2Y12 platelet receptor, inhibiting adenosine diphosphate-induced platelet aggregation. This interaction prevents further signaling and platelet activation, making it useful in studying platelet function and related pathways .
類似化合物との比較
Similar Compounds: Similar compounds to Cangrelor Impurity 1 include other impurities formed during the synthesis of Cangrelor, such as Cangrelor Impurity 2, Cangrelor Impurity 3, and Cangrelor Impurity 4. These compounds share structural similarities but differ in their specific functional groups and molecular weights .
Uniqueness: this compound is unique due to its specific trifluoropropylthio group, which distinguishes it from other impurities. This unique structural feature contributes to its distinct chemical and biological properties, making it an important compound for research and quality control .
特性
CAS番号 |
1054332-15-8 |
---|---|
分子式 |
C19H25F3N7O5PS2 |
分子量 |
583.55 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 5'-(hydrogen P-1H-imidazol-1-ylphosphonate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。